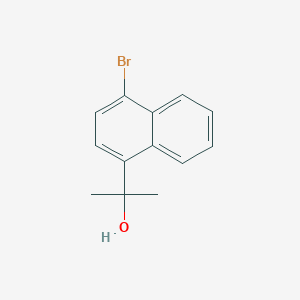

2-(4-Bromonaphthalen-1-yl)propan-2-ol

Description

Contextualization within Brominated Naphthalene (B1677914) Chemistry

Brominated naphthalenes are a class of aromatic compounds that have been the subject of extensive study. The introduction of bromine atoms onto the naphthalene scaffold can be achieved through various methods, including direct bromination with elemental bromine. researchgate.netcardiff.ac.uk The position of the bromine atom significantly influences the reactivity and properties of the resulting molecule.

The synthesis of compounds like 2-(4-bromonaphthalen-1-yl)propan-2-ol typically begins with the bromination of naphthalene. For instance, the selective bromination of 1-bromonaphthalene (B1665260) can yield 1,4-dibromonaphthalene (B41722), a potential precursor. researchgate.net The reactivity of the carbon-bromine bond in these compounds allows for a range of subsequent chemical transformations. These reactions can include nucleophilic substitution, where the bromine atom is replaced by another functional group, and reduction, to remove the bromine atom. This versatility makes brominated naphthalenes important building blocks in the synthesis of a wide array of functionalized naphthalene derivatives. researchgate.net

Table 1: Selected Bromination Reactions of Naphthalene

| Starting Material | Brominating Agent/Conditions | Major Product(s) | Yield |

|---|---|---|---|

| Naphthalene | Bromine (3 mole equiv.), KSF clay, room temp | 1,4,6-Tribromonaphthalene | 66% |

| Naphthalene | Bromine (4 mole equiv.), KSF clay | 1,2,4,6-Tetrabromonaphthalene | 92% |

| 1-Bromonaphthalene | Bromine, Methylene chloride, -30°C | 1,4-Dibromonaphthalene | 90% |

This table presents a selection of bromination reactions to illustrate the synthesis of various bromonaphthalene derivatives. researchgate.netcardiff.ac.uk

Significance of Tertiary Alcohols as Synthetic Handles

Tertiary alcohols, characterized by a hydroxyl (-OH) group attached to a carbon atom bonded to three other carbon atoms, are pivotal intermediates in organic synthesis. britannica.compearson.com They are readily synthesized, often through the reaction of Grignard reagents with ketones, and can be transformed into a variety of other functional groups. britannica.compearson.com

The hydroxyl group of a tertiary alcohol like this compound can undergo several key reactions:

Substitution: The hydroxyl group can be replaced by a halogen atom using reagents like hydrohalic acids (HCl, HBr, HI) or thionyl chloride (SOCl2). britannica.commasterorganicchemistry.com This conversion is particularly efficient for tertiary alcohols and often proceeds through an SN1 mechanism. masterorganicchemistry.com

Dehydration: Elimination of a water molecule can lead to the formation of an alkene.

Esterification: Reaction with carboxylic acids or their derivatives forms esters. britannica.com

Unlike primary and secondary alcohols, tertiary alcohols are generally resistant to oxidation under mild conditions without the cleavage of carbon-carbon bonds. britannica.com The strategic placement of a tertiary alcohol group provides a site for further molecular elaboration, enabling the construction of complex and sterically hindered structures, including quaternary carbon centers which are valuable in bioactive molecules. nih.govnih.gov

Table 2: General Reactivity of Alcohols

| Alcohol Type | Oxidation (mild conditions) | Substitution with HX |

|---|---|---|

| Primary | Aldehyde -> Carboxylic Acid | SN2 Mechanism |

| Secondary | Ketone | SN1/SN2 Mechanism |

This table provides a generalized comparison of the reactivity of primary, secondary, and tertiary alcohols. britannica.commasterorganicchemistry.com

Overview of Academic Research Trajectories for the Chemical Compound

Academic research on this compound has primarily focused on its utility as a synthetic intermediate and its potential biological activities.

In the field of synthetic chemistry, this compound serves as a precursor for more elaborate molecules. The presence of two distinct reactive sites—the bromine atom on the naphthalene ring and the tertiary hydroxyl group—allows for sequential and selective functionalization. The bromine atom can be used in cross-coupling reactions to form new carbon-carbon or carbon-heteroatom bonds, while the alcohol can be transformed as described previously.

Furthermore, there is growing interest in the potential biological applications of this compound. Studies have begun to investigate its antimicrobial and antifungal properties. The mechanism of its biological action is thought to involve interactions of the hydroxyl group via hydrogen bonding and the bromine atom through halogen bonding with molecular targets like enzymes and receptors. This line of inquiry places the compound in the broader context of medicinal chemistry, where it may serve as a scaffold for the development of new therapeutic agents.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2-(4-bromonaphthalen-1-yl)propan-2-ol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H13BrO/c1-13(2,15)11-7-8-12(14)10-6-4-3-5-9(10)11/h3-8,15H,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HKNFPQCNVGZKEJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C1=CC=C(C2=CC=CC=C21)Br)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H13BrO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

265.14 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Synthetic Methodologies for 2 4 Bromonaphthalen 1 Yl Propan 2 Ol and Its Derivatives

Strategies for Constructing the 4-Bromonaphthalene Scaffold

The formation of the 4-bromonaphthalene skeleton is a critical step that can be achieved through various advanced synthetic strategies, including metal-catalyzed cross-coupling reactions, directed metallation, and direct functionalization of the parent naphthalene (B1677914) ring system.

Metal-Catalyzed Cross-Coupling Reactions of Halonaphthalenes

Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds, offering a versatile route to functionalized naphthalene systems from readily available halonaphthalenes.

The Suzuki-Miyaura coupling reaction is a highly utilized method for creating C-C bonds by coupling an organoboron compound with an organic halide, catalyzed by a palladium(0) complex. This reaction is advantageous due to its mild conditions and the low toxicity of the boron reagents. In the context of constructing a substituted 4-bromonaphthalene scaffold, one could envision starting with a dihalonaphthalene, such as 1,4-dibromonaphthalene (B41722), and selectively coupling one position with an aryl or alkyl boronic acid, leaving the bromine at the 4-position intact for further modification.

The general mechanism involves three key steps: oxidative addition of the aryl halide to the Pd(0) catalyst, transmetalation with the boronic acid (activated by a base), and reductive elimination to yield the coupled product and regenerate the catalyst. The choice of catalyst, ligand, and base is crucial for reaction efficiency.

Table 1: Representative Conditions for Suzuki-Miyaura Coupling on Bromoarene Scaffolds

| Catalyst | Ligand | Base | Solvent | Temperature (°C) |

| Pd(OAc)₂ | SPhos | K₃PO₄ | Toluene/Water | 85-110 |

| Pd₂(dba)₃ | RuPhos | K₃PO₄ | Dioxane | 100 |

| Pd(dppf)Cl₂ | (dppf) | Cs₂CO₃ | Dioxane/Water | 80-100 |

| Pd(PPh₃)₄ | (PPh₃) | Na₂CO₃ | Toluene/Ethanol/Water | 80-100 |

Data compiled from studies on various aryl bromide coupling reactions.

Beyond C-C bond formation, palladium catalysis allows for the introduction of nitrogen and carbonyl functionalities onto a bromonaphthalene core.

Amination: The Buchwald-Hartwig amination reaction enables the formation of C-N bonds between an aryl halide and an amine. Studies have demonstrated the rapid and high-yield synthesis of 1-aminonaphthalenes from 1-bromonaphthalenes using palladium-catalyzed amination under microwave conditions. This approach is highly effective for coupling both primary and secondary amines. For instance, reactions using a catalyst system of Pd₂(dba)₃ with a suitable phosphine (B1218219) ligand like (±)-2-(di-tert-butylphosphino)-1,1'-binaphthyl in the presence of a base such as sodium tert-butoxide can efficiently produce aminated naphthalenes. The use of aqueous ammonia (B1221849) as the nitrogen source has also been explored, presenting a convenient and inexpensive option.

Table 2: Conditions for Palladium-Catalyzed Amination of 1-Bromonaphthalene (B1665260)

| Catalyst System | Base | Amine Source | Conditions | Typical Yield |

| Pd₂(dba)₃ / PPFA | NaOt-Bu | Primary/Secondary Amines | Microwave, 120°C | Good to Excellent |

| Pd₂(dba)₃ / KPhos | CsOH | Aqueous Ammonia | Conventional Heat | High |

Data derived from amination studies on aryl bromides.

Carbonylation: Palladium-catalyzed carbonylation introduces a carbonyl group by reacting an aryl halide with carbon monoxide and a nucleophile. This versatile reaction can produce carboxylic acids, esters, amides, or ketones, depending on the nucleophile used (e.g., water, alcohol, or amine, respectively). Catalyst systems often employ ligands like Xantphos, which are effective even at atmospheric pressure of CO. This method allows for the conversion of a 4-bromonaphthalene derivative into a variety of carbonyl-containing compounds, which can serve as intermediates for further synthetic transformations.

Directed Ortho-Metallation and Electrophilic Bromination

Directed ortho-metalation (DoM) is a powerful strategy for regioselective functionalization of aromatic rings. This technique relies on a directing metalation group (DMG) on the aromatic ring, which coordinates to an organolithium base (e.g., n-BuLi or sec-BuLi) and directs deprotonation at the adjacent ortho position. The resulting aryllithium intermediate can then be trapped with an electrophile.

In the context of naphthalene, a suitably placed DMG can direct lithiation to a specific position, which can then be quenched with a bromine source (e.g., Br₂, C₂Br₂Cl₄) to install the bromo group with high regioselectivity. For example, research on naphthalene 1,8-diamide derivatives has shown that the amide groups can act as DMGs, directing lithiation to the 2- and 7-positions. By choosing a naphthalene precursor with a DMG at the 1-position, one could theoretically direct metallation to the 2- or 8-position. To achieve 4-bromination, a different starting material or a multi-step strategy involving the conversion of the DMG would be necessary.

Functionalization of Parent Naphthalene Systems

The most direct route to a bromonaphthalene scaffold is the electrophilic bromination of naphthalene itself. Naphthalene is more reactive than benzene (B151609) towards electrophilic aromatic substitution and does not always require a Lewis acid catalyst. The reaction of naphthalene with bromine (Br₂) typically yields 1-bromonaphthalene as the major, kinetically favored product, with 2-bromonaphthalene (B93597) as a minor product. The preference for substitution at the 1-position (α-position) is due to the greater stability of the arenium ion intermediate, which can delocalize the positive charge over more resonance structures while preserving one intact benzene ring.

To obtain 1,4-dibromonaphthalene, further bromination of 1-bromonaphthalene can be performed. Specific conditions, such as using bromine in dichloromethane (B109758) at low temperatures (-30 °C), have been shown to selectively yield 1,4-dibromonaphthalene in high yields.

Introduction of the Propan-2-ol Moiety

Once the 4-bromonaphthalene scaffold is obtained, the 2-hydroxypropan-2-yl group can be introduced. A primary method for this transformation is through the formation of an organometallic intermediate followed by reaction with a ketone.

The Grignard reaction is a classic and highly effective method for this purpose. 1-Bromo-4-halonaphthalene would first be reacted with magnesium metal in an anhydrous ether solvent to form the corresponding Grignard reagent, (4-bromonaphthalen-1-yl)magnesium halide. This potent nucleophile is then reacted with acetone (B3395972). The nucleophilic carbon of the Grignard reagent attacks the electrophilic carbonyl carbon of acetone, forming a new carbon-carbon bond. A final acidic workup protonates the resulting alkoxide to yield the tertiary alcohol, 2-(4-bromonaphthalen-1-yl)propan-2-ol.

Alternatively, an organolithium reagent can be formed from 4-bromonaphthalene via halogen-metal exchange with an alkyllithium reagent (e.g., n-BuLi or t-BuLi) at low temperatures. This organolithium species would similarly react with acetone to provide the desired product after an aqueous workup.

Grignard or Organolithium Addition to Ketone Precursors

A primary and highly effective method for the synthesis of this compound involves the nucleophilic addition of an organometallic reagent to a ketone precursor. This approach is a cornerstone of carbon-carbon bond formation in organic chemistry, allowing for the construction of tertiary alcohols from simpler carbonyl compounds. pearson.compressbooks.pub

The most logical ketone precursor for this synthesis is 1-(4-bromonaphthalen-1-yl)ethanone (B1267936). The reaction proceeds by treating this ketone with a methyl organometallic reagent, such as methylmagnesium bromide (a Grignard reagent) or methyllithium (B1224462) (an organolithium reagent). The nucleophilic methyl group attacks the electrophilic carbonyl carbon of the ketone, leading to the formation of a magnesium or lithium alkoxide intermediate. Subsequent acidic workup protonates the alkoxide to yield the final tertiary alcohol product, this compound. pearson.compressbooks.pub

Reaction Scheme:

Step 1: Reaction of 1-(4-bromonaphthalen-1-yl)ethanone with methylmagnesium bromide in an anhydrous ether solvent.

Step 2: Acidic workup with a dilute acid (e.g., HCl or H₂SO₄) to protonate the intermediate alkoxide.

An alternative, though less common, approach would involve the reaction of acetone with the Grignard or organolithium reagent derived from 1,4-dibromonaphthalene. However, the selective formation of the mono-Grignard or mono-organolithium reagent from 1,4-dibromonaphthalene can be challenging, making the former method generally more synthetically viable.

Below is an interactive data table summarizing the key reagents and their roles in this synthetic methodology.

| Reagent | Role | Structure |

| 1-(4-Bromonaphthalen-1-yl)ethanone | Ketone Precursor (Electrophile) | C₁₂H₉BrO |

| Methylmagnesium Bromide (CH₃MgBr) | Grignard Reagent (Nucleophile) | CH₃BrMg |

| Methyllithium (CH₃Li) | Organolithium Reagent (Nucleophile) | CH₄Li |

| Diethyl Ether (Et₂O) or Tetrahydrofuran (B95107) (THF) | Anhydrous Solvent | C₄H₁₀O / C₄H₈O |

| Aqueous Acid (e.g., HCl, H₂SO₄) | Proton Source for Workup | HCl / H₂SO₄ |

Reduction of α,α-Disubstituted Ketones

The synthesis of tertiary alcohols through the reduction of ketones is not a conventional synthetic route. Standard reduction methods for ketones, utilizing reagents such as sodium borohydride (B1222165) (NaBH₄) or lithium aluminum hydride (LiAlH₄), invariably lead to the formation of secondary alcohols. libretexts.orgyoutube.com This is because the reduction process involves the addition of a hydride ion (H⁻) to the carbonyl carbon and a proton to the carbonyl oxygen, resulting in a secondary alcohol. pressbooks.pubchadsprep.com

For the specific case of this compound, a hypothetical α,α-disubstituted ketone precursor would already possess the complete carbon skeleton of the final product. The conversion of such a ketone to a tertiary alcohol would necessitate the cleavage of a carbon-oxygen double bond and the formation of two new C-H and O-H bonds without the removal of any carbon substituents, which is not what occurs during a standard ketone reduction. Therefore, the reduction of an α,α-disubstituted ketone is not a viable method for the synthesis of this compound.

While highly specialized and unconventional reduction methods exist for specific substrates, they are not generally applicable for the synthesis of tertiary alcohols from ketones. qub.ac.ukwikipedia.org The inherent reactivity of the carbonyl group in ketones directs reduction pathways towards the formation of secondary alcohols.

Hexafluoroisopropanol Analogue Synthesis Methods

The synthesis of hexafluoroisopropanol (HFIP) analogues of this compound, specifically 2-(4-bromonaphthalen-1-yl)-1,1,1,3,3,3-hexafluoropropan-2-ol, requires the introduction of two trifluoromethyl (-CF₃) groups. A plausible and effective synthetic strategy would be analogous to the Grignard/organolithium addition to a ketone, but in this case, utilizing hexafluoroacetone (B58046) as the electrophilic carbonyl compound. researchgate.net

Hexafluoroacetone is a highly electrophilic ketone due to the strong electron-withdrawing nature of the two trifluoromethyl groups. This enhanced electrophilicity makes it a reactive substrate for nucleophilic attack by organometallic reagents. The synthesis would involve the preparation of the Grignard or organolithium reagent of 1-bromonaphthalene, which would then be reacted with hexafluoroacetone.

Plausible Reaction Scheme:

Step 1: Formation of 4-bromonaphthalen-1-ylmagnesium bromide or 4-bromonaphthalen-1-yllithium from 1,4-dibromonaphthalene.

Step 2: Reaction of the organometallic reagent with hexafluoroacetone in an anhydrous ether solvent.

Step 3: Acidic workup to protonate the resulting hexafluoroalkoxide and yield the desired hexafluoroisopropanol analogue.

Hexafluoroisopropanol itself is a valuable solvent in organic synthesis due to its unique properties, including high polarity, strong hydrogen bond-donating ability, and low nucleophilicity. nih.govresearchgate.netacs.org These properties can be exploited in various transformations, including Friedel-Crafts reactions, which could also be a potential, though likely more complex, avenue for the synthesis of such analogues. mdpi.comresearchgate.net

Protective Group Chemistry in the Synthesis of the Chemical Compound

In multi-step syntheses leading to this compound or its derivatives, the use of protecting groups is often essential to mask reactive functional groups and prevent unwanted side reactions. The choice of protecting group is critical and depends on its stability to the reaction conditions and the ease of its selective removal.

Hydroxyl Group Protection and Deprotection Strategies (e.g., Silyl (B83357) Ethers)

If the synthesis of this compound involves intermediates containing a hydroxyl group that needs to be preserved during subsequent reactions, silyl ethers are a common and effective choice for protection. libretexts.orglibretexts.orgresearchgate.net Silyl ethers are formed by reacting the alcohol with a silyl halide, typically in the presence of a base.

Common silyl protecting groups include trimethylsilyl (B98337) (TMS), triethylsilyl (TES), tert-butyldimethylsilyl (TBDMS or TBS), and triisopropylsilyl (TIPS). The stability of the silyl ether is largely dependent on the steric bulk of the alkyl groups on the silicon atom. For instance, TBDMS ethers are significantly more stable to a wider range of reaction conditions than TMS ethers.

Protection:

Reagents: tert-Butyldimethylsilyl chloride (TBDMSCl) and a base such as imidazole (B134444) or triethylamine (B128534) in a solvent like dichloromethane (DCM) or dimethylformamide (DMF).

Deprotection: The removal of silyl ethers can be achieved under various conditions, allowing for selective deprotection in the presence of other functional groups. gelest.comlookchem.commasterorganicchemistry.com

Fluoride-based reagents: Tetrabutylammonium fluoride (B91410) (TBAF) in tetrahydrofuran (THF) is a very common method for cleaving silyl ethers due to the high affinity of fluoride for silicon. gelest.com

Acidic conditions: Mild acidic conditions, such as acetic acid in THF/water or p-toluenesulfonic acid in methanol (B129727), can also be used for deprotection, particularly for less sterically hindered silyl ethers. gelest.com

The choice of deprotection reagent can be tailored to be compatible with other functional groups in the molecule, such as the aryl bromide present in the target compound. rsc.orgresearchgate.net

Amine Protection for Naphthalene Precursors (e.g., Bis-TMS)

In some synthetic routes, an amino group on the naphthalene ring may serve as a precursor to the bromo substituent or be present for other strategic reasons. Primary and secondary amines are often protected to prevent their reaction with electrophiles or strong bases. Bis(trimethylsilyl)amine, also known as hexamethyldisilazane (B44280) (HMDS), is a powerful reagent for the silylation and protection of amines. wikipedia.org

The reaction of an amino-naphthalene precursor with HMDS would convert the -NH₂ group into a bis(trimethylsilyl)amino group, -N(TMS)₂. This protected amine is significantly less nucleophilic and basic than the free amine.

Protection:

Reagent: Hexamethyldisilazane (HMDS), often with a catalytic amount of an acid or a silyl halide like trimethylsilyl chloride (TMSCl).

Deprotection: The N-Si bonds are susceptible to hydrolysis and can be easily cleaved by treatment with water or an alcohol, often under mild acidic or basic conditions, to regenerate the free amine.

This protection strategy would be particularly useful if, for example, a Grignard or organolithium reagent needs to be formed elsewhere on the molecule, as the acidic protons of a free amino group would be incompatible with these strong bases.

Retrosynthetic Analysis in the Design of Synthesis Routes for the Chemical Compound

Retrosynthetic analysis is a powerful tool for devising a logical synthetic plan for a target molecule by mentally breaking it down into simpler, commercially available starting materials. amazonaws.comnih.govyoutube.com For a tertiary alcohol like this compound, the most logical disconnections are the carbon-carbon bonds to the carbinol carbon (the carbon bearing the hydroxyl group).

Disconnection Approach 1: C-C bond between the naphthalene ring and the carbinol carbon.

This disconnection leads to two synthons: a 4-bromonaphthalen-1-yl cation and a 2-hydroxyprop-2-yl anion. The synthetic equivalents for these synthons would be a 4-bromonaphthalen-1-yl organometallic reagent (Grignard or organolithium) and acetone as the ketone precursor.

Target Molecule: this compound

Disconnection: (4-Br-C₁₀H₆)–C(CH₃)₂OH

Synthons: (4-Br-C₁₀H₆)⁻ and (CH₃)₂C⁺OH

Synthetic Equivalents: 4-Bromonaphthalen-1-ylmagnesium bromide and Acetone

Disconnection Approach 2: C-C bond between a methyl group and the carbinol carbon.

This disconnection generates a methyl anion synthon and a 1-(4-bromonaphthalen-1-yl)-1-hydroxyethyl cation synthon. The corresponding synthetic equivalents are a methyl organometallic reagent and 1-(4-bromonaphthalen-1-yl)ethanone.

Target Molecule: this compound

Disconnection: (4-Br-C₁₀H₆)C(OH)–CH₃

Synthons: CH₃⁻ and (4-Br-C₁₀H₆)C⁺(OH)CH₃

Synthetic Equivalents: Methylmagnesium bromide and 1-(4-Bromonaphthalen-1-yl)ethanone

Of these two approaches, the second is generally preferred as 1-(4-bromonaphthalen-1-yl)ethanone is a more readily accessible or synthesizable precursor than the organometallic reagent of 1,4-dibromonaphthalene. The retrosynthetic analysis clearly points towards the Grignard or organolithium addition to a ketone as the most efficient and logical synthetic strategy.

Chemical Reactivity and Transformation Pathways of 2 4 Bromonaphthalen 1 Yl Propan 2 Ol

Reactivity of the Aryl Bromide Functional Group

The bromine atom attached to the naphthalene (B1677914) core is a key site for synthetic modification. As a typical aryl halide, it readily participates in reactions that form new carbon-carbon or carbon-heteroatom bonds, primarily through palladium catalysis or after conversion into an organometallic species.

Palladium-Mediated Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions are fundamental tools for constructing complex molecular architectures, and the aryl bromide of 2-(4-bromonaphthalen-1-yl)propan-2-ol is an excellent substrate for these transformations. nih.gov The general mechanism for these reactions involves a catalytic cycle that begins with the oxidative addition of the aryl bromide to a palladium(0) complex. yonedalabs.com This is followed by transmetalation with an organometallic coupling partner and concludes with reductive elimination to yield the final product and regenerate the palladium(0) catalyst. wikipedia.org

Common examples of these reactions applicable to this substrate include the Suzuki, Heck, and Sonogashira couplings.

Suzuki-Miyaura Coupling: This reaction couples the aryl bromide with an organoboron compound, typically a boronic acid or ester, in the presence of a palladium catalyst and a base. wikipedia.orgorganic-chemistry.org This method is widely used for forming biaryl structures. For this compound, a Suzuki coupling would replace the bromine atom with a new aryl or vinyl substituent.

Heck-Mizoroki Reaction: The Heck reaction involves the coupling of the aryl bromide with an alkene to form a substituted alkene. researchgate.net The reaction typically uses a palladium catalyst and a base. This pathway allows for the introduction of alkenyl groups onto the naphthalene ring.

Sonogashira Coupling: This reaction forms a carbon-carbon bond between the aryl bromide and a terminal alkyne. wikipedia.org It is co-catalyzed by palladium and copper complexes and requires a base, often an amine, which can also serve as the solvent. wikipedia.orgnih.gov This method is highly effective for synthesizing aryl-alkyne structures.

| Reaction | Coupling Partner | Catalyst System | Product Type |

| Suzuki-Miyaura | Aryl/Vinyl Boronic Acid (R-B(OH)₂) | Pd(0) catalyst (e.g., Pd(PPh₃)₄), Base (e.g., K₂CO₃) | Biaryl or Aryl-alkene |

| Heck | Alkene (e.g., Styrene) | Pd(0) catalyst (e.g., Pd(OAc)₂), Base (e.g., Et₃N) | Aryl-alkene |

| Sonogashira | Terminal Alkyne (R-C≡CH) | Pd(0) catalyst, Cu(I) co-catalyst (e.g., CuI), Base (e.g., Et₂NH) | Aryl-alkyne |

Interactive Data Table: Examples of Palladium-Catalyzed Cross-Coupling Reactions.

Formation of Organometallic Intermediates (e.g., Aryllithiums, Grignards)

The aryl bromide can be converted into highly nucleophilic organometallic intermediates, such as aryllithium or Grignard reagents. These reagents are powerful tools for forming new carbon-carbon bonds by reacting with a wide range of electrophiles.

Grignard Reagents (RMgX): Treatment of this compound with magnesium metal in an ether solvent like diethyl ether or tetrahydrofuran (B95107) (THF) would initiate the formation of the corresponding Grignard reagent. masterorganicchemistry.comlibretexts.org However, a critical incompatibility arises from the presence of the acidic proton of the tertiary alcohol. Grignard reagents are strong bases and will be quenched by this proton. masterorganicchemistry.comlibretexts.org Therefore, the hydroxyl group must first be protected with a suitable protecting group (e.g., as a silyl (B83357) ether) before the Grignard reagent can be successfully formed and used. Once formed, this organometallic intermediate can react with electrophiles like aldehydes, ketones, and esters. masterorganicchemistry.com

Aryllithium Reagents (RLi): Similarly, aryllithium reagents can be generated via lithium-halogen exchange by treating the aryl bromide with an organolithium reagent, such as n-butyllithium or t-butyllithium, typically at low temperatures. Like Grignard reagents, aryllithiums are extremely strong bases, necessitating the prior protection of the alcohol functional group.

Reactions Involving the Tertiary Alcohol Moiety

The tertiary alcohol group on the side chain offers another site for chemical modification, including oxidation, dehydration, and derivatization reactions.

Oxidation Reactions to Ketones or Carboxylic Acids

The oxidation of tertiary alcohols is generally challenging under standard conditions as it requires the cleavage of a carbon-carbon bond. However, the benzylic nature of the alcohol in this compound makes it susceptible to oxidation under specific, often harsh, conditions. While direct oxidation to a ketone without C-C bond cleavage is not typical for tertiary alcohols, benzylic alcohols can be oxidized. nih.govbeilstein-journals.orgnih.gov More vigorous oxidation could lead to the cleavage of the propan-2-ol side chain, potentially forming a carboxylic acid at the naphthalene C1 position after several steps. Mild and selective oxidation methods are often employed for benzylic alcohols to yield aldehydes or ketones without overoxidation. beilstein-journals.org

Acid-Catalyzed Dehydration to Alkene Products

When treated with a strong acid such as sulfuric acid or phosphoric acid, the tertiary alcohol can undergo dehydration (elimination of water) to form an alkene. masterorganicchemistry.com The mechanism involves the protonation of the hydroxyl group, converting it into a good leaving group (H₂O). Departure of the water molecule generates a tertiary benzylic carbocation. This intermediate is highly stabilized by resonance with the naphthalene ring system. A subsequent deprotonation of an adjacent carbon atom by a weak base (like water or the conjugate base of the acid) yields the alkene product. The primary product expected would be 1-bromo-4-(prop-1-en-2-yl)naphthalene.

| Step | Description | Intermediate/Product |

| 1. Protonation | The hydroxyl group is protonated by the acid catalyst. | Protonated alcohol |

| 2. Formation of Carbocation | The protonated hydroxyl group leaves as a water molecule, forming a tertiary benzylic carbocation. | Tertiary benzylic carbocation |

| 3. Deprotonation | A base removes a proton from an adjacent carbon, forming a double bond. | Alkene product |

Interactive Data Table: Mechanism of Acid-Catalyzed Dehydration.

Derivatization to Ethers and Esters

The tertiary alcohol can be converted into other functional groups, such as ethers and esters, although the steric hindrance of the tertiary center can make these reactions challenging.

Ethers: The formation of ethers from tertiary alcohols via methods like the Williamson ether synthesis is often inefficient due to competing elimination reactions. nih.gov However, alternative methods, such as reductive etherification or reactions under acidic conditions with a primary alcohol, can be employed. nih.govorganic-chemistry.org

Esters: Esterification of sterically hindered tertiary alcohols requires specific strategies to overcome the low reactivity. researchgate.net Standard Fischer esterification (reaction with a carboxylic acid under acid catalysis) is often ineffective. More potent methods, such as reaction with an acid chloride or anhydride (B1165640) in the presence of a non-nucleophilic base (e.g., pyridine), or using coupling reagents that form highly reactive intermediates, are necessary. One effective strategy involves the use of benzotriazole (B28993) esters, which serve as efficient acylating agents for tertiary alcohols. researchgate.net

Reactivity of the Naphthalene Ring System

The chemical behavior of this compound is largely dictated by the electronic and steric properties of its naphthalene core, which is substituted with a bromine atom and a 2-hydroxyprop-2-yl group. The extended π-electron system of the naphthalene rings confers distinct reactivity compared to simpler benzene (B151609) derivatives.

Electrophilic Aromatic Substitution Reactions

Electrophilic aromatic substitution (EAS) is a characteristic reaction of naphthalene. The substitution pattern is governed by the kinetic and thermodynamic stability of the intermediate carbocation (arenium ion). For an unsubstituted naphthalene molecule, electrophilic attack occurs preferentially at the C1 (α) position rather than the C2 (β) position. This preference is because the arenium ion formed by attack at C1 is more stable, as it can be represented by resonance structures that keep one benzene ring fully aromatic. youtube.com

In this compound, the naphthalene ring already bears two substituents:

A bromo group (-Br) at the C4 position. Halogens are deactivating due to their inductive electron-withdrawing effect but are ortho, para-directing because of their ability to donate a lone pair of electrons through resonance, stabilizing the arenium ion intermediate.

A 2-hydroxyprop-2-yl group (-C(CH₃)₂OH) at the C1 position. This tertiary alcohol group is considered an alkyl substituent, which is generally activating and ortho, para-directing due to hyperconjugation and a weak inductive electron-donating effect.

The directing effects of these two groups must be considered. The -C(CH₃)₂OH group at C1 directs incoming electrophiles to the C2 and C8a (peri) positions (ortho) and the C4 position (para). The -Br group at C4 directs to the C3 and C5 positions (ortho) and the C1 position (para).

Given that the C1 and C4 positions are already substituted, the potential sites for further substitution are C2, C3, C5, and C8. The activating alkyl group at C1 will strongly favor substitution at the ortho C2 position. The deactivating bromo group at C4 will direct to the ortho C3 and C5 positions. A consensus between the directing effects is not perfectly aligned, but the activating nature of the alkyl group would likely make the positions ortho to it (C2) more favorable for electrophilic attack compared to positions ortho to the deactivating bromo group. The steric hindrance from the bulky 2-hydroxyprop-2-yl group might influence the regioselectivity, potentially favoring substitution at less hindered positions.

Nucleophilic Aromatic Substitution on Activated Systems

Nucleophilic aromatic substitution (SNAr) is a substitution reaction in which a nucleophile displaces a leaving group on an aromatic ring. Unlike SN1 and SN2 reactions common for alkyl halides, SNAr reactions are generally unfavorable for simple aryl halides like chlorobenzene (B131634) or bromonaphthalene. libretexts.orglibretexts.org This is because the reaction proceeds via a high-energy, negatively charged intermediate known as a Meisenheimer complex, and its formation is energetically demanding. libretexts.org

For the SNAr mechanism to proceed readily, the aromatic ring must be "activated" by the presence of strong electron-withdrawing groups (EWGs), such as nitro (-NO₂) groups, positioned ortho and/or para to the leaving group. libretexts.orgnih.gov These EWGs are crucial as they stabilize the negative charge of the Meisenheimer complex through resonance. libretexts.org

The molecule this compound possesses a bromine atom, which can act as a leaving group. However, the naphthalene ring is not substituted with any strong EWGs. Instead, it has an activating alkyl-alcohol substituent. Consequently, the naphthalene ring system is considered unactivated towards classical nucleophilic aromatic substitution, and the displacement of the bromine atom by common nucleophiles under standard SNAr conditions is not expected to occur at a practical rate. libretexts.org While modern catalytic systems involving transition metals can facilitate such substitutions on electron-neutral or even electron-rich aryl halides, these fall outside the scope of classical SNAr on activated systems. nih.gov

C(sp²)-H Cyclobutylation of Related Hydroxyarenes

While direct functionalization of this compound via this specific pathway is not documented, a highly relevant transformation is the C(sp²)-H cyclobutylation of hydroxyarenes, including naphthols, which are structurally related. nih.govsemanticscholar.org Research has demonstrated a silver-catalyzed, atom-economic method for the polar strain-release ring-opening of bicyclo[1.1.0]butanes (BCBs) with hydroxyarenes to produce 1,1,3-trisubstituted cyclobutanes. nih.govresearchgate.net

This transformation represents a Friedel-Crafts-type C-alkylation, where the naphthol or phenol (B47542) acts as a carbon-centered nucleophile instead of an oxygen-centered one. nih.govsemanticscholar.org The reaction is catalyzed by a carbophilic silver Lewis acid, such as silver tetrafluoroborate (B81430) (AgBF₄), which activates the BCB toward ring-opening. nih.gov The hydroxyl group of the naphthol plays a critical role in this C(sp²)-H functionalization. semanticscholar.org

The scope of this reaction has been explored with various naphthols, demonstrating moderate to excellent yields and high diastereoselectivity. semanticscholar.org Both 1-naphthols and 2-naphthols bearing a range of substituents, including halogens and aryl groups, have been shown to be viable substrates. semanticscholar.org This methodology provides an efficient route to complex cyclobutane (B1203170) structures, which are valuable motifs in medicinal chemistry. nih.govresearchgate.net

The table below summarizes the results for the C(sp²)-H cyclobutylation of various naphthol substrates with a bicyclo[1.1.0]butane derivative, illustrating the reaction's scope and efficiency. semanticscholar.orgresearchgate.net

Table 1: Silver-catalyzed C(sp²)-H cyclobutylation of selected naphthol derivatives. Data sourced from studies on related hydroxyarenes. semanticscholar.orgresearchgate.net

Mechanistic Investigations of Reactions Involving the Chemical Compound and Analogues

Mechanistic Elucidation of Functional Group Transformations

The acid-catalyzed dehydration of tertiary alcohols such as 2-(4-Bromonaphthalen-1-yl)propan-2-ol typically proceeds through an E1 (unimolecular elimination) mechanism. libretexts.orgbyjus.com This multi-step process is initiated by the protonation of the hydroxyl group, which is essential for transforming it into a good leaving group. libretexts.orgmasterorganicchemistry.com

The mechanism involves three primary steps:

Protonation of the Hydroxyl Group: In the presence of a strong acid (e.g., H₂SO₄ or H₃PO₄), the lone pair of electrons on the alcohol's oxygen atom attacks a proton (H⁺). This rapid and reversible step forms a protonated alcohol, an alkyloxonium ion. byjus.comquora.com This is a critical activation step, as the hydroxyl group itself is a poor leaving group, while water (H₂O) is an excellent one.

Formation of a Carbocation: The bond between the carbon and the oxygen in the alkyloxonium ion breaks, and the water molecule departs. libretexts.orgquora.com This is the slowest step in the reaction and is therefore the rate-determining step. byjus.com The result is the formation of a tertiary carbocation. The stability of this carbocation is a key factor driving the E1 mechanism. byjus.com In the case of this compound, the resulting carbocation is not only tertiary but also benzylic-like, meaning the positive charge is adjacent to the naphthalene (B1677914) ring system. This allows for significant resonance stabilization, as the charge can be delocalized across the aromatic rings, making its formation particularly favorable.

Deprotonation to Form an Alkene: A weak base, typically water or the conjugate base of the acid catalyst (e.g., HSO₄⁻), abstracts a proton from a carbon atom adjacent to the carbocation. libretexts.org The electrons from the C-H bond then form a new pi bond (C=C), resulting in the final alkene product and regenerating the acid catalyst. youtube.com

Table 1: Steps in the E1 Dehydration of this compound

| Step | Description | Key Intermediate |

|---|---|---|

| 1 | Protonation of the tertiary alcohol by a strong acid. | Alkyloxonium ion |

| 2 | Loss of a water molecule to form a carbocation (Rate-determining step). | Resonance-stabilized tertiary carbocation |

| 3 | Deprotonation by a weak base to form an alkene. | Alkene product |

The oxidation of alcohols is a fundamental transformation in organic chemistry. However, tertiary alcohols like this compound are generally resistant to oxidation under standard conditions. libretexts.org This inertness is because the carbon atom bearing the hydroxyl group (the carbinol carbon) does not have a hydrogen atom attached to it. masterorganicchemistry.com

Typical oxidation mechanisms for primary and secondary alcohols, such as those using chromic acid (H₂CrO₄) or potassium permanganate (B83412) (KMnO₄), involve the removal of the hydrogen from the carbinol carbon in a key step to form the C=O double bond. libretexts.orgmasterorganicchemistry.com The absence of this hydrogen in a tertiary alcohol prevents the reaction from proceeding through this pathway.

While direct oxidation of the alcohol functional group is not feasible, the aromatic naphthalene ring itself can undergo oxidation under specific conditions, often involving electron transfer mechanisms. acs.orgacs.orgdtic.mil Reactions involving strong oxidizing agents in the presence of catalysts can lead to the formation of quinones from the naphthalene core. epa.gov Furthermore, specialized methods, such as those employing photocatalysis with an electron-transfer catalyst, can facilitate the aerobic oxidation of certain alcohols. However, the direct oxidation of the tertiary alcohol group to a ketone is not a standard transformation. Any oxidative process involving this compound would likely target the alkyl side chain of the naphthalene ring if a benzylic hydrogen were present, or the ring itself under harsh conditions, rather than the tertiary alcohol. libretexts.orgopenstax.org

Understanding Metal-Catalyzed Reaction Mechanisms

The bromo-naphthalene moiety of the compound serves as an excellent handle for metal-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura cross-coupling.

The Suzuki-Miyaura cross-coupling is a powerful method for forming carbon-carbon bonds by reacting an organohalide with an organoboron compound, catalyzed by a palladium complex. libretexts.org The reaction with this compound proceeds through a well-established catalytic cycle that involves palladium cycling between its Pd(0) and Pd(II) oxidation states. yonedalabs.comwikipedia.org

The generally accepted mechanism consists of three main steps: libretexts.orgfiveable.me

Oxidative Addition: The catalytic cycle begins with the active Pd(0) catalyst. The aryl bromide (in this case, the bromonaphthalene derivative) reacts with the Pd(0) complex, which inserts itself into the carbon-bromine bond. This step, often the rate-determining one, forms a new organopalladium(II) intermediate. fiveable.mewikipedia.org

Transmetalation: In this step, the organic group from the organoboron reagent (e.g., a boronic acid) is transferred to the palladium(II) complex. This process requires the presence of a base, which activates the boronic acid by forming a more nucleophilic "ate" complex, facilitating the transfer of the organic group to the palladium center and displacing the halide. libretexts.orgwikipedia.org

Reductive Elimination: The final step involves the two organic groups (the naphthalene derivative and the group from the boronic acid) bonded to the palladium(II) center coupling together to form the new C-C bond of the final product. This process regenerates the Pd(0) catalyst, which can then re-enter the catalytic cycle. libretexts.orgyonedalabs.com

The success of the Suzuki-Miyaura coupling is highly dependent on the ligands coordinated to the palladium center. reddit.com These ligands, typically phosphines or N-heterocyclic carbenes (NHCs), play several critical roles throughout the catalytic cycle. wikipedia.org

Stabilization and Solubilization: Ligands stabilize the palladium atom, preventing it from aggregating into inactive palladium black. They also help to solubilize the catalyst in the organic solvent. reddit.com

Modulating Reactivity: The electronic and steric properties of the ligands are crucial for modulating the reactivity of the palladium center. researchgate.net

Electronic Effects: Electron-donating ligands increase the electron density on the palladium, which generally accelerates the oxidative addition step. researchgate.net

Steric Effects: Bulky ligands can promote the reductive elimination step, facilitating the release of the product. researchgate.netrsc.org They can also favor the formation of highly reactive, low-coordinate palladium species that are essential for catalysis. researchgate.netchemrxiv.org

The oxidation state of palladium is central to the catalytic cycle. The process is initiated by a Pd(0) species. yonedalabs.com If the reaction starts with a more stable Pd(II) precatalyst (e.g., Pd(OAc)₂ or PdCl₂(PPh₃)₂), it must first be reduced in situ to Pd(0) to enter the cycle. youtube.com The oxidative addition step converts Pd(0) to Pd(II). wikipedia.org The palladium remains in the +2 oxidation state through the transmetalation step. Finally, the reductive elimination step reduces the palladium from Pd(II) back to the catalytically active Pd(0) state, completing the cycle. wikipedia.orgreddit.com

Table 2: Palladium Oxidation States in the Suzuki-Miyaura Catalytic Cycle

| Catalytic Step | Palladium Oxidation State Change | Description |

|---|---|---|

| Oxidative Addition | Pd(0) → Pd(II) | Palladium inserts into the C-Br bond. |

| Transmetalation | Pd(II) → Pd(II) | Organic group is transferred from boron to palladium. |

| Reductive Elimination | Pd(II) → Pd(0) | The C-C bond is formed, and the catalyst is regenerated. |

Mechanistic Insights into Structure-Reactivity Relationships

The specific structure of this compound has a profound influence on its chemical reactivity and the mechanisms of its reactions.

In the context of alcohol dehydration , the most significant structural feature is the formation of a tertiary, resonance-stabilized carbocation upon loss of water. The ability of the adjacent naphthalene ring to delocalize the positive charge greatly lowers the activation energy for the E1 pathway, making this reaction more facile compared to the dehydration of tertiary alcohols without such aromatic stabilization.

For metal-catalyzed cross-coupling , the structure presents competing factors. The C-Br bond on the electron-rich naphthalene ring is readily activated for oxidative addition to a Pd(0) center. However, the steric bulk of the naphthalene system, combined with the adjacent 2-hydroxypropyl group, can create significant steric hindrance around the reaction site. This steric crowding can influence the rate of oxidative addition and may necessitate the use of specific ligands. Bulky, electron-rich phosphine (B1218219) ligands are often employed in such cases to create a coordinatively unsaturated, highly reactive monoligated palladium species that can more easily access the sterically encumbered C-Br bond. researchgate.netbohrium.comnih.gov The choice of ligand is therefore critical to balance electronic activation with steric accessibility to achieve an efficient catalytic turnover.

Regiochemical Effects on Mechanochemical Reactivity in Related Naphthalene Systems

Mechanochemistry, the study of chemical reactions initiated or influenced by mechanical force, offers unique reaction pathways distinct from traditional thermal or photochemical methods. In naphthalene systems, the regiochemical placement of substituents and anchor points for applying mechanical force significantly dictates the reactivity and outcome of these transformations.

Research into mechanochemical activation has demonstrated that the geometry and position of applied force relative to the reactive bond are critical. nih.gov For instance, in the mechanochemical generation of reactive intermediates like arynes from benzocyclobutene mechanophores, the position of the polymer attachment points (the "anchor points") on the aromatic ring has a profound effect on the reaction's selectivity. nih.gov Studies have shown that when pulling forces are applied, only regioisomers with anchor points closest to the bond intended for cleavage (the scissile bond) exhibit the desired specific reactivity. nih.gov When the anchor points are positioned further away, the reaction tends to proceed unselectively. nih.gov

This principle extends to related naphthalene systems, where the aromatic core provides a rigid scaffold. The naphthalene core's extended conjugation and partial aromaticity, even in intermediate states, can stabilize certain reaction pathways. rsc.org The rate and efficiency of mechanochemical reactions, such as the ring-opening of naphthopyrans, are strongly dependent on the regiochemistry of the molecule. rsc.org The stability of the resulting products, like merocyanine (B1260669) dyes, is influenced by the substitution pattern on the naphthalene core, which affects the electronic and steric environment of the reactive centers. rsc.org

The precise control offered by regiochemistry is a key factor in designing effective mechanophores. The location of functional groups can direct the mechanical stress to a specific bond, lowering the activation energy for a desired transformation while leaving other parts of the molecule intact.

| Anchor Point Position (Relative to Scissile Bond) | Observed Mechanochemical Reactivity | Reference |

|---|---|---|

| Ortho | Selective, expected reactivity | nih.gov |

| Meta | Selective, expected reactivity | nih.gov |

| Para | Unselective cleavage | nih.gov |

Understanding Rotational Barriers in Atropisomeric Derivatives

Atropisomerism is a form of chirality that arises from hindered rotation around a single bond, most commonly between two sp²-hybridized atoms, such as in biaryl systems. nih.gov This phenomenon is particularly relevant in substituted naphthalene derivatives, where bulky groups can restrict rotation, leading to stable, isolable enantiomers. The energy required to overcome this rotational hindrance is known as the rotational barrier.

The stability of atropisomers is directly related to the height of this energy barrier. nih.gov A higher barrier corresponds to a slower rate of racemization (interconversion between enantiomers). Atropisomers are often categorized into classes based on their rotational energy barriers and corresponding half-lives at room temperature. nih.gov

| Class | Rotational Barrier (kJ/mol) | Rotational Barrier (kcal/mol) | Racemization Time Scale at Room Temperature | Reference |

| Class 1 | < 84 | < 20 | Minutes or faster | nih.gov |

| Class 2 | 84 - 117 | 20 - 28 | Hours to months | nih.gov |

| Class 3 | > 117 | > 28 | Years or longer | nih.gov |

The magnitude of the rotational barrier in naphthalene-based atropisomers is influenced by several factors:

Steric Hindrance: The size of the substituent groups ortho to the axial bond is the most critical factor. Larger groups create more steric clash, significantly increasing the rotational barrier. For example, in diarylamines, introducing a sterically demanding tert-butyl group can dramatically increase the barrier to rotation. bris.ac.uk

Bond Length and Rigidity: The inherent rigidity of the naphthalene core contributes to the rotational barrier. The fusion of two aromatic rings creates a more defined and sterically crowded environment compared to simpler biphenyl (B1667301) systems.

Intramolecular Interactions: Non-covalent interactions, such as hydrogen bonding, can stabilize the transition state or ground state, thereby influencing the rotational barrier. bris.ac.uk The strategic placement of groups capable of forming these interactions is a key design element in creating stable atropisomers. researchgate.net

Temperature: The rate of interconversion is temperature-dependent. At higher temperatures, molecules have more thermal energy to overcome the rotational barrier, leading to faster racemization.

Computational studies, often employing Density Functional Theory (DFT), are valuable tools for predicting and understanding the rotational barriers in these complex molecules. researchgate.net These calculations help elucidate the transition state geometries and the specific interactions that contribute to the stability of atropisomers.

Spectroscopic and Advanced Characterization Techniques for the Chemical Compound

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a powerful tool for identifying the functional groups present in a molecule. The IR spectrum of "2-(4-Bromonaphthalen-1-yl)propan-2-ol" is expected to exhibit characteristic absorption bands corresponding to its hydroxyl and aromatic functionalities. A broad absorption band in the region of 3200-3600 cm⁻¹ would indicate the O-H stretching vibration of the tertiary alcohol. The aromatic C-H stretching vibrations are anticipated to appear around 3000-3100 cm⁻¹. The C=C stretching vibrations of the naphthalene (B1677914) ring would likely be observed in the 1500-1600 cm⁻¹ region. Furthermore, a C-Br stretching frequency is expected in the lower frequency region of the spectrum, typically between 500 and 600 cm⁻¹.

Expected IR Absorption Bands

| Functional Group | Expected Absorption Range (cm⁻¹) |

| O-H Stretch (Alcohol) | 3200 - 3600 (broad) |

| Aromatic C-H Stretch | 3000 - 3100 |

| Aliphatic C-H Stretch | 2850 - 3000 |

| Aromatic C=C Stretch | 1500 - 1600 |

| C-O Stretch (Tertiary Alcohol) | 1150 - 1250 |

| C-Br Stretch | 500 - 600 |

Mass Spectrometry (MS) for Molecular Formula and Fragmentation Analysis (LCMS, HRMS, EI-MS)

Mass spectrometry (MS) is an analytical technique that ionizes chemical species and sorts the ions based on their mass-to-charge ratio. It is instrumental in determining the molecular weight and elemental composition of a compound, as well as providing structural information through fragmentation analysis.

LC-MS and HRMS: Liquid Chromatography-Mass Spectrometry (LC-MS) would be used to separate the compound from any impurities before it enters the mass spectrometer. High-Resolution Mass Spectrometry (HRMS) would provide a highly accurate mass measurement, allowing for the determination of the elemental formula of the molecular ion. The presence of bromine would be indicated by a characteristic isotopic pattern, with two peaks of nearly equal intensity separated by two mass units ([M]⁺ and [M+2]⁺).

EI-MS: Electron Ionization Mass Spectrometry (EI-MS) would likely lead to significant fragmentation of the molecule. Key fragmentation pathways could include the loss of a methyl group, the loss of a water molecule from the alcohol, and cleavage of the bond between the naphthalene ring and the propanol (B110389) side chain. Analysis of these fragment ions can provide valuable structural information.

Expected Mass Spectrometry Data

| Ion | Expected m/z | Description |

| [M]⁺ | ~278/280 | Molecular ion peak with bromine isotope pattern |

| [M-CH₃]⁺ | ~263/265 | Loss of a methyl group |

| [M-H₂O]⁺ | ~260/262 | Loss of a water molecule |

| [C₁₀H₆Br]⁺ | ~205/207 | Bromonaphthalene fragment |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. The UV-Vis spectrum of "this compound" is expected to be dominated by the absorption of the naphthalene chromophore. Naphthalene and its derivatives typically exhibit multiple absorption bands in the UV region corresponding to π → π* transitions. The presence of the bromine atom and the propan-2-ol group may cause a slight shift in the absorption maxima (λmax) compared to unsubstituted naphthalene.

Expected UV-Vis Absorption Maxima

| Transition | Expected λmax (nm) |

| π → π | 220 - 250 |

| π → π | 260 - 290 |

| π → π* | 300 - 330 |

X-ray Crystallography for Definitive Solid-State Structure Determination

X-ray crystallography is a technique used to determine the atomic and molecular structure of a crystal. If a suitable single crystal of "this compound" can be grown, X-ray crystallography would provide unambiguous confirmation of its three-dimensional structure, including bond lengths, bond angles, and conformation in the solid state. This technique would definitively establish the connectivity of the atoms and the stereochemistry of the molecule. To date, there is no publicly available crystal structure for this specific compound.

Chromatographic Methods for Purity and Isomer Analysis (HPLC, TLC)

Chromatographic techniques are essential for assessing the purity of "this compound" and for separating it from any isomers or byproducts from a chemical synthesis.

High-Performance Liquid Chromatography (HPLC): HPLC is a highly efficient separation technique. A reversed-phase HPLC method, using a C18 column with a mobile phase consisting of a mixture of acetonitrile (B52724) and water or methanol (B129727) and water, would likely be effective for analyzing the purity of this compound. The retention time (Rt) would be a characteristic property under specific chromatographic conditions.

Thin-Layer Chromatography (TLC): TLC is a simple and rapid technique for monitoring the progress of a reaction and for preliminary purity assessment. For a compound of this polarity, a mixture of a non-polar solvent like hexane (B92381) and a more polar solvent like ethyl acetate (B1210297) would be a suitable mobile phase. The retention factor (Rf) value, which is the ratio of the distance traveled by the compound to the distance traveled by the solvent front, would be a characteristic parameter.

Expected Chromatographic Parameters

| Technique | Stationary Phase | Typical Mobile Phase | Expected Outcome |

| HPLC | C18 | Acetonitrile/Water or Methanol/Water | A single major peak indicating high purity with a characteristic retention time. |

| TLC | Silica Gel | Hexane/Ethyl Acetate | A single spot with a characteristic Rf value. |

Computational and Theoretical Chemistry Studies of 2 4 Bromonaphthalen 1 Yl Propan 2 Ol

Density Functional Theory (DFT) Calculations for Geometry Optimization and Electronic Properties

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry used to investigate the electronic structure of molecules. nih.gov For derivatives of naphthalene (B1677914), DFT calculations, often employing hybrid functionals like B3LYP with basis sets such as 6-31G, are used to determine the molecule's most stable three-dimensional arrangement, a process known as geometry optimization. ssrn.comresearchgate.net This process finds the minimum energy conformation of the molecule on its potential energy surface. researchgate.net

Once the geometry is optimized, a wealth of electronic properties can be calculated. Key among these are the energies of the Frontier Molecular Orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter that provides insights into the molecule's chemical reactivity, kinetic stability, and electronic excitation properties. ssrn.com A smaller gap generally suggests higher reactivity.

Furthermore, DFT allows for the mapping of electron density to visualize charge distribution across the molecule, identifying electron-rich (nucleophilic) and electron-poor (electrophilic) regions. Natural Bond Orbital (NBO) analysis can also be performed to understand bonding interactions, such as the delocalized π-bonds within the naphthalene ring system. ssrn.com These computational studies serve as a foundational step for designing and synthesizing new naphthalene derivatives with desired properties. ssrn.com

| Calculated Property | Typical Significance | Example Value Range for Naphthalene Derivatives |

|---|---|---|

| EHOMO | Energy of the highest occupied molecular orbital; relates to electron-donating ability. | -5.0 to -7.0 eV |

| ELUMO | Energy of the lowest unoccupied molecular orbital; relates to electron-accepting ability. | -1.0 to -2.5 eV |

| HOMO-LUMO Gap (ΔE) | Indicates chemical reactivity and electronic stability. ssrn.com | 4.0 to 5.0 eV |

| Dipole Moment | Measures the polarity of the molecule. | 1.0 to 4.0 Debye |

| Electron Affinity (A) | Energy released when an electron is added. | ~1.5 eV |

| Ionization Potential (I) | Energy required to remove an electron. | ~6.5 eV |

Exploration of Potential Energy Surfaces and Reaction Pathways

Computational chemistry is instrumental in mapping the potential energy surfaces (PES) for chemical reactions involving naphthalene derivatives. A PES is a multi-dimensional surface that represents the energy of a molecule or system as a function of its geometry. By exploring the PES, chemists can identify stable molecules (local minima), transition states (saddle points), and the lowest energy paths connecting them, known as reaction pathways.

For a molecule like 2-(4-Bromonaphthalen-1-yl)propan-2-ol, theoretical studies can elucidate the mechanisms of various potential reactions. This includes, for example, the oxidation of the tertiary alcohol, substitution reactions at the bromine atom, or electrophilic addition to the naphthalene ring. Calculations can determine the activation energies for these pathways, predicting which reactions are kinetically favorable. Studies on related systems, such as the reactions of naphthyl radicals with other molecules, have successfully used these methods to map out complex reaction pathways, identifying barrierless routes that dominate at low temperatures and pathways with energy barriers that become relevant at higher temperatures. researchgate.net This knowledge is crucial for understanding reaction mechanisms and predicting product formation under different conditions. researchgate.net

Molecular Modeling and Conformational Analysis

Conformational analysis investigates the different spatial arrangements of a molecule (conformers or rotamers) that arise from rotation around single bonds. lumenlearning.com For this compound, the key sources of conformational flexibility are the rotations around the C-C and C-O bonds of the 2-hydroxypropyl side chain attached to the rigid naphthalene core.

Quantitative Structure-Activity Relationship (QSAR) Analysis for Related Naphthalene Scaffolds

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to correlate the chemical structure of a series of compounds with their biological activity. nih.gov For naphthalene-based compounds, which are investigated for a wide range of biological activities, QSAR is a valuable tool for drug design and optimization. nih.govmdpi.comresearchgate.net

In a QSAR study, various molecular descriptors are calculated for each compound in a series. These descriptors quantify different aspects of the molecule's physicochemical properties, such as its lipophilicity (logP), electronic properties (e.g., HOMO/LUMO energies), and topological features (e.g., molecular connectivity indices). nih.gov Statistical methods, such as multiple linear regression, are then used to build a mathematical model that relates these descriptors to the observed biological activity (e.g., antimicrobial or enzyme inhibition). nih.govcivilica.com

Studies on naphthalene hydrazides and other derivatives have shown that properties like the partition coefficient (logP) and the energy of the HOMO are often critical in describing their antimicrobial activity. nih.gov Such models can predict the activity of new, unsynthesized naphthalene derivatives, guiding synthetic efforts toward more potent compounds. researchgate.netnih.gov

| Descriptor Category | Specific Descriptor Example | Property It Represents |

|---|---|---|

| Electronic | HOMO Energy | Electron-donating ability. nih.gov |

| LUMO Energy | Electron-accepting ability. | |

| Lipophilic | logP | Partition coefficient; relates to membrane permeability. nih.gov |

| Molar Refractivity (MR) | Molecular volume and polarizability. | |

| Topological | Molecular Connectivity Indices (χ) | Degree of branching in the molecular skeleton. nih.gov |

| Wiener Index | Describes molecular size and shape. | |

| Steric | Van der Waals Volume | The volume occupied by the molecule. |

Theoretical Studies on Excited States and Intramolecular Charge Transfer in Naphthalene Systems

The photophysical properties of naphthalene derivatives are of significant interest, and theoretical methods are essential for understanding their behavior in electronically excited states. When a molecule absorbs light, an electron is promoted to a higher energy orbital. In molecules containing both electron-donating and electron-accepting groups, this excitation can lead to a phenomenon called Intramolecular Charge Transfer (ICT). rsc.orgmdpi.com During ICT, there is a significant shift of electron density from the donor part of the molecule to the acceptor part. mdpi.comresearchgate.net

Computational methods, particularly Time-Dependent Density Functional Theory (TD-DFT), are used to calculate the energies and properties of these excited states. mdpi.com These calculations can predict absorption and emission spectra and characterize the nature of the electronic transitions (e.g., local excitation vs. charge transfer). ssrn.com For naphthalene systems, the substitution pattern greatly influences the ICT character. rsc.orgresearchgate.net While the propan-2-ol group in this compound is not a strong electron donor, and bromine is only weakly deactivating, computational studies can quantify any potential for charge redistribution upon excitation and how this might affect the molecule's fluorescence properties.

Computational Prediction of Isomer Stability and Stereochemical Outcomes

Computational chemistry provides a reliable means to predict the relative stability of different isomers. For substituted naphthalenes, this could involve comparing positional isomers, where the substituents are attached at different points on the naphthalene ring. By calculating the total electronic energy (often including corrections for zero-point vibrational energy and thermal effects) for each isomer, their relative thermodynamic stabilities can be determined. acs.org For example, theoretical calculations can establish the energy difference between 1,4-disubstituted and 1,5-disubstituted naphthalene derivatives.

While this compound itself is achiral, computational methods are also crucial for predicting stereochemical outcomes in reactions involving related chiral or prochiral compounds. By calculating the energies of transition states leading to different stereoisomeric products (enantiomers or diastereomers), chemists can predict which product is likely to form preferentially. This is vital for designing stereoselective syntheses, which are of paramount importance in fields like medicinal chemistry where the biological activity of stereoisomers can differ dramatically.

Structure Reactivity Relationship Sar and Derivatization Studies of the Chemical Compound

Influence of the Bromine Substituent on Reactivity and Electronic Properties

The position of the bromine substituent is critical in directing further chemical transformations. In naphthalene (B1677914), the α-positions (1, 4, 5, 8) are generally more reactive towards electrophilic substitution than the β-positions (2, 3, 6, 7). acs.org The presence of the bulky bromine atom at the 1-position can sterically hinder attack at the adjacent peri position (8-position). acs.org This directing effect is a crucial consideration in the synthesis of further derivatives.

The electron-withdrawing nature of bromine also influences the C-Br bond itself, making it susceptible to nucleophilic substitution or conversion into organometallic reagents. The extended π-system of the naphthalene core can stabilize transition states during such reactions. nih.gov

Below is a table summarizing the electronic properties of bromo-substituted aromatic compounds, which provides context for understanding the electronic influence of the bromine atom in 2-(4-Bromonaphthalen-1-yl)propan-2-ol.

| Property | Value for Bromobenzene | Reference |

| Hammett Sigma Constant (σ_p) | +0.23 | wikipedia.orgpitt.edu |

| Hammett Sigma Constant (σ_m) | +0.39 | wikipedia.orgpitt.edu |

| C-Br Bond Length (Å) | ~1.91 | mdpi.com |

Impact of the Tertiary Alcohol Moiety on Molecular Interactions and Transformations

The tertiary alcohol group, specifically the 2-hydroxypropan-2-yl moiety, is a significant contributor to the molecule's properties and reactivity. The hydroxyl (-OH) group is a key site for molecular interactions, particularly hydrogen bonding. stereoelectronics.org It can act as both a hydrogen bond donor (via the hydrogen atom) and a hydrogen bond acceptor (via the lone pairs on the oxygen atom). stereoelectronics.orgyoutube.com This capability is crucial in the context of medicinal chemistry, as it can facilitate binding to biological targets like enzymes and receptors. youtube.comimgroupofresearchers.com The energy of such hydrogen bonds can range from 1-10 kcal/mol, contributing significantly to binding affinity. imgroupofresearchers.com

From a reactivity standpoint, tertiary alcohols exhibit distinct behavior compared to primary and secondary alcohols. They are resistant to oxidation under standard conditions because the carbon atom bearing the hydroxyl group does not have a hydrogen atom attached. However, they can undergo other transformations:

Dehydration: Under acidic conditions, tertiary alcohols can be dehydrated to form alkenes.

Substitution: The hydroxyl group can be protonated to form a good leaving group (water), facilitating SN1-type substitution reactions. biointerfaceresearch.com

In the context of drug discovery, the inclusion of a tertiary alcohol can be a strategic design element. It can improve metabolic stability by preventing oxidation at that position, a common metabolic pathway for primary and secondary alcohols. chemrxiv.org The steric bulk of the geminal alkyl groups can also shield the hydroxyl group from other metabolic processes like glucuronidation. chemrxiv.org

Systematic Modifications of the Naphthalene Core and their Chemical Implications

For instance, the introduction of additional substituents on the naphthalene ring can fine-tune the electronic properties, steric profile, and potential for secondary interactions with a biological target. The synthesis of such derivatives can be achieved through various organic reactions, including electrophilic aromatic substitution, where the existing substituents guide the position of the incoming group. acs.org Modern synthetic techniques, such as C-H functionalization, have also expanded the toolbox for modifying the naphthalene core in a controlled manner.

The naphthalene core itself is a key pharmacophoric element in numerous approved drugs, highlighting its importance in drug design. Therefore, systematic modifications of this core in this compound can lead to new analogues with potentially enhanced or altered biological activities.

Stereochemical Control and Atropisomerism in Derivatives

The substitution pattern of this compound, with substituents at the 1 and 4 positions of the naphthalene ring, brings the concept of peri-interactions and the potential for atropisomerism into consideration. Peri-substituents are in close proximity, with a separation of approximately 2.5 Å. wikipedia.org This proximity can lead to significant steric strain and restricted rotation around the single bonds connecting the substituents to the naphthalene ring.

If the substituents are sufficiently bulky, this restricted rotation can lead to the existence of stable rotational isomers, known as atropisomers. These isomers are non-superimposable mirror images and are a form of axial chirality. The stability of atropisomers is determined by the rotational energy barrier; if the barrier is high enough to allow for the isolation of the individual isomers at room temperature (typically >20-24 kcal/mol), they are considered stable.

In derivatives of this compound, further substitution at the peri-position (e.g., the 8-position) could introduce the necessary steric hindrance to induce atropisomerism. The stereochemical control in the synthesis of such derivatives would be crucial to obtain enantiomerically pure compounds, which is often a requirement for pharmaceuticals, as different enantiomers can have different biological activities. The principles of atropisomerism are increasingly being leveraged in drug design to create molecules with well-defined three-dimensional structures that can lead to improved target selectivity and potency. acs.org

Applications of 2 4 Bromonaphthalen 1 Yl Propan 2 Ol in Advanced Organic Synthesis

Building Block for Complex Polycyclic Aromatic Compounds

Polycyclic aromatic hydrocarbons (PAHs) are a class of organic compounds containing two or more fused aromatic rings. They are of significant interest due to their unique electronic, optical, and structural properties, which lead to applications in materials science, including organic electronics. osti.govnih.govuoa.gr The synthesis of complex and extended PAHs often requires versatile building blocks that can undergo specific cyclization and annulation reactions. uoa.gr

The structure of 2-(4-Bromonaphthalen-1-yl)propan-2-ol features a tertiary alcohol, which can be readily eliminated under acidic conditions to form a stable carbocation or an alkene. This reactivity is pivotal for intramolecular cyclization reactions, such as Friedel-Crafts alkylations, to construct new fused ring systems. The presence of the bromine atom offers a handle for further functionalization through cross-coupling reactions, enabling the extension of the polycyclic system.

Potential Synthetic Strategies:

| Reaction Type | Reagents and Conditions | Potential Product |

| Acid-catalyzed Cyclization | Strong acid (e.g., H₂SO₄, PPA) | Phenalene or Benzanthracene derivatives |

| Intramolecular Friedel-Crafts Alkylation | Lewis acid (e.g., AlCl₃) | Fused polycyclic systems |

| Suzuki Coupling followed by Cyclization | Pd catalyst, boronic acid, then acid | Aryl-substituted and fused PAHs |

While direct literature examples detailing the use of this compound for the synthesis of complex PAHs are not abundant, the fundamental reactivity of its functional groups strongly suggests its utility in this area. For instance, related naphthalene (B1677914) derivatives are known to undergo such cyclization reactions to form larger polycyclic systems. nih.gov

Precursor for Chiral Auxiliaries and Ligands in Asymmetric Synthesis

Chiral ligands and auxiliaries are fundamental components in asymmetric catalysis, a field dedicated to the synthesis of enantiomerically pure compounds. mdpi.comwikipedia.orgsigmaaldrich.com Axially chiral biaryl compounds, such as 1,1'-bi-2-naphthol (B31242) (BINOL), are a prominent class of privileged chiral ligands. mdpi.comwikipedia.orgnih.gov The synthesis of these molecules often starts from functionalized naphthalene precursors.

This compound, being a brominated naphthol derivative, presents a potential starting point for the synthesis of novel chiral ligands. The bromine atom can be utilized in Ullmann or Suzuki coupling reactions to form a binaphthyl backbone. The tertiary alcohol group, or a derivative thereof, could then be resolved into its separate enantiomers or serve as a coordination site for a metal center in a catalyst.

Hypothetical Synthesis of a Chiral Ligand:

Oxidative Coupling: Dimerization of a derivative of this compound to form a binaphthyl structure.

Resolution: Separation of the resulting atropisomers using chiral chromatography or diastereomeric salt formation.

Functional Group Modification: Conversion of the propan-2-ol moiety into a phosphine (B1218219) or other coordinating group.

The development of new chiral ligands is a continuous effort in organic synthesis to achieve higher efficiency and selectivity in asymmetric reactions. While specific examples originating from this compound are not yet prevalent in the literature, its structural motifs are analogous to those used in the synthesis of established chiral ligands. nih.gov

Role in the Development of Functional Materials, including Mechanophores

Functional materials are designed to possess specific properties that can be tuned for various applications, such as in sensors, electronics, and smart materials. mdpi.com Naphthalene-containing polymers have been investigated for their fluorescent properties. acs.orgresearchgate.net Mechanophores are a class of functional molecules that respond to mechanical stress with a chemical or physical change, such as a change in color or fluorescence.